N,N-diallyl-4-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide
N,N-diallyl-4-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1001703
InChI:
InChI=1S/C20H20ClN3O3S2/c1-3-13-24(14-4-2)29(26,27)16-11-9-15(10-12-16)22-20(28)23-19(25)17-7-5-6-8-18(17)21/h3-12H,1-2,13-14H2,(H2,22,23,25,28)
SMILES:
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Molecular Formula:
C20H20ClN3O3S2
Molecular Weight:
450 g/mol
N,N-diallyl-4-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide
CAS No.:
Cat. No.: VC1001703
Molecular Formula: C20H20ClN3O3S2
Molecular Weight: 450 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClN3O3S2 |
|---|---|
| Molecular Weight | 450 g/mol |
| IUPAC Name | N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-2-chlorobenzamide |
| Standard InChI | InChI=1S/C20H20ClN3O3S2/c1-3-13-24(14-4-2)29(26,27)16-11-9-15(10-12-16)22-20(28)23-19(25)17-7-5-6-8-18(17)21/h3-12H,1-2,13-14H2,(H2,22,23,25,28) |
| Standard InChI Key | NPSKIJOXPCJZSN-UHFFFAOYSA-N |
| SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator